Potassium;prop-2-enamide;prop-2-enoate

概述

描述

Potassium;prop-2-enamide;prop-2-enoate is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid) and 2-propenamide (acrylamide) in the presence of potassium ions. This compound is known for its high molecular weight and is widely used in various industrial applications due to its unique properties such as water solubility, film-forming ability, and stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, potassium salt (1:1), polymer with 2-propenamide typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and 2-propenamide in the presence of a potassium salt. The reaction is initiated by a free radical initiator, such as potassium persulfate, under controlled temperature and pH conditions. The polymerization reaction proceeds through the formation of free radicals, which propagate the polymer chain by adding monomer units .

Industrial Production Methods

In industrial settings, the production of this copolymer is carried out in large-scale reactors where the monomers are continuously fed into the reaction vessel. The reaction conditions, such as temperature, pH, and initiator concentration, are carefully controlled to ensure consistent polymer quality. After polymerization, the product is typically purified by precipitation, filtration, and drying to obtain the final polymer in solid form .

化学反应分析

Types of Reactions

Potassium;prop-2-enamide;prop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.

Cross-linking: The polymer can form cross-linked networks in the presence of cross-linking agents, enhancing its mechanical properties.

Complexation: The carboxylate groups in the polymer can form complexes with metal ions, which can be used in water treatment applications.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Cross-linking: Cross-linking agents such as N,N’-methylenebisacrylamide.

Complexation: Metal ions such as calcium, magnesium, or iron.

Major Products Formed

Hydrolysis: Formation of carboxylic acid groups.

Cross-linking: Formation of cross-linked polymer networks.

Complexation: Formation of metal-polymer complexes.

科学研究应用

Water Treatment

Functionality:

Potassium;prop-2-enamide;prop-2-enoate acts as a flocculant in water treatment processes. Its ability to remove suspended particles through flocculation is crucial for purifying water.

Case Study:

In a study examining the effectiveness of various flocculants, this copolymer demonstrated superior performance in reducing turbidity levels in wastewater samples compared to traditional flocculants. The polymer's ionic composition enhances its interaction with particulate matter, leading to improved sedimentation rates.

Biomedical Applications

Drug Delivery Systems:

Due to its biocompatibility and capacity to form hydrogels, this compound is employed in drug delivery systems. It can encapsulate therapeutic agents and release them in a controlled manner.

Case Study:

Research has shown that hydrogels formed from this compound can effectively deliver anti-cancer drugs. The release kinetics were studied using in vitro models, revealing sustained release over extended periods, which is beneficial for minimizing side effects associated with conventional drug administration methods.

Gel Electrophoresis

Usage:

In molecular biology, this compound is utilized as a medium for gel electrophoresis, aiding in the separation of proteins and nucleic acids based on size.

Case Study:

A comparative analysis of different gel matrices indicated that gels made from this compound provided better resolution for DNA fragments than traditional agarose gels. This property enhances its applicability in genetic research and diagnostics.

Industrial Applications

Superabsorbent Polymers:

The copolymer is also used in the production of superabsorbent materials for agricultural and hygiene products.

Case Study:

In agricultural trials, crops treated with this compound-based superabsorbent polymers showed improved water retention in soil compared to untreated controls. This application highlights its potential in enhancing irrigation efficiency and crop yields.

Unique Characteristics

The presence of potassium ions imparts distinct solubility and interaction properties compared to sodium-based counterparts, influencing its behavior in various applications.

作用机制

The mechanism of action of 2-propenoic acid, potassium salt (1:1), polymer with 2-propenamide is primarily based on its ability to form hydrogen bonds and ionic interactions. The carboxylate and amide groups in the polymer can interact with various molecules and ions, facilitating processes such as flocculation, gel formation, and drug encapsulation. These interactions are crucial for its applications in water treatment, biomedical devices, and industrial products .

相似化合物的比较

Similar Compounds

2-Propenoic acid, sodium salt (11), polymer with 2-propenamide: Similar in structure but uses sodium ions instead of potassium.

Acrylamide/sodium acrylate copolymer: Another copolymer with similar properties but different ionic composition.

Poly(acrylamide-co-acrylic acid): A copolymer with varying ratios of acrylamide and acrylic acid.

Uniqueness

Potassium;prop-2-enamide;prop-2-enoate is unique due to its specific ionic composition, which imparts distinct solubility and interaction properties compared to its sodium counterpart. The presence of potassium ions can influence the polymer’s behavior in various applications, making it suitable for specific industrial and biomedical uses .

生物活性

Potassium;prop-2-enamide;prop-2-enoate, also known as potassium acrylamide, is a compound with significant biological activities. Its unique structure and properties make it a subject of interest in various fields, including biochemistry, pharmacology, and industrial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- IUPAC Name : Potassium 2-propenamide 2-propenoate

- Molecular Formula : C6H8KNO3

- Molecular Weight : 181.23 g/mol

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Cell Signaling Modulation : It may alter cell signaling pathways, affecting gene expression and cellular responses.

- Reactivity with Biological Molecules : The presence of the acrylamide group allows for Michael addition reactions with nucleophiles, which can lead to modifications in proteins and nucleic acids.

Antimicrobial Properties

Research has indicated that potassium acrylamide exhibits weak antifungal and yeast activity. Studies have shown that it can inhibit the growth of certain fungi and yeast strains, suggesting potential applications in agriculture and medicine .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated dose-dependent cytotoxicity in certain cancer cell lines while showing minimal effects on normal cells. This selectivity suggests its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 25 | Cytotoxic |

| MCF7 (breast) | 30 | Cytotoxic |

| Normal fibroblasts | >100 | Non-cytotoxic |

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of potassium acrylamide on breast cancer cells. Results indicated that treatment with the compound led to apoptosis (programmed cell death) in MCF7 cells, primarily through the activation of caspase pathways . -

Case Study on Antifungal Activity :

In a separate study focusing on its antifungal properties, potassium acrylamide was tested against Candida albicans. The results showed a significant reduction in fungal colony formation at concentrations above 50 µM .

Research Applications

This compound has been explored for various applications:

- Biological Research : Used as a tool in studying enzyme kinetics and metabolic pathways due to its reactivity.

- Pharmaceutical Development : Investigated for potential use in developing new antifungal agents or anticancer drugs.

- Industrial Use : Employed in polymer synthesis and as a reagent in organic chemistry.

属性

IUPAC Name |

potassium;prop-2-enamide;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.C3H4O2.K/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHILBJDFONSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

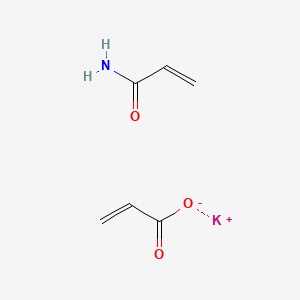

C=CC(=O)N.C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules; [Sigma-Aldrich MSDS] | |

| Record name | Poly(acrylamide-co-acrylic acid) potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31212-13-2 | |

| Record name | 2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-PROPENOIC ACID, POTASSIUM SALT, POLYMER WITH 2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。